Tributylsilane: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
Tributylsilane: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Tributylsilane [(CH₃(CH₂)₃)₃SiH], a versatile organosilicon compound, has emerged as a valuable reagent in modern organic synthesis. Its unique combination of properties makes it a powerful tool for a range of chemical transformations, from reductions to hydrosilylations. This in-depth technical guide provides a comprehensive overview of the core chemical properties and reactivity of tributylsilane, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Tributylsilane is a colorless liquid with physical and chemical properties that are crucial for its application in various synthetic protocols.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 998-41-4 | [1] |
| Molecular Formula | C₁₂H₂₈Si | [1] |
| Molecular Weight | 200.44 g/mol | [1] |
| Boiling Point | 225-226 °C at 755 mmHg | [1][2] |
| Density | 0.779 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.436 | [1][2] |
| Flash Point | 83 °C (181.4 °F) - closed cup | |
| Solubility | Soluble in a variety of organic solvents such as hexane, ethyl acetate, and benzene. Insoluble in water. | [3] |
| Appearance | Colorless clear liquid | [1] |
| Storage | Store at 2-8°C | [1][2] |
Reactivity and Synthetic Applications
The reactivity of tributylsilane is primarily centered around the Si-H bond, which can act as a source of hydride or a hydrogen atom radical. This dual reactivity makes it a versatile reagent for a variety of transformations.
Reductions
Tributylsilane is widely employed as a mild and selective reducing agent for a variety of functional groups. Unlike more reactive metal hydrides, it often allows for the chemoselective reduction of one functional group in the presence of others.
Reduction of Carbonyl Compounds: Aldehydes and ketones can be reduced to the corresponding alcohols. The reaction is typically carried out in the presence of a Lewis acid, such as B(C₆F₅)₃, which activates the carbonyl group towards hydride attack.[4]
Deoxygenation of Alcohols: Alcohols can be deoxygenated to the corresponding alkanes through a two-step process involving the formation of a xanthate or trifluoroacetate derivative, followed by a radical-mediated reduction with tributylsilane.[5][6]
Reduction of Esters and Amides: While less common, under specific conditions, esters and amides can be reduced using tributylsilane, often requiring harsher reaction conditions or specific catalysts.[4]
Experimental Protocol: General Procedure for the Reduction of an Aldehyde to an Alcohol
-
To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the Lewis acid catalyst (e.g., B(C₆F₅)₃, 5 mol%).
-
Slowly add tributylsilane (1.2 mmol) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alcohol.
Hydrosilylation
Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This reaction is a powerful method for the formation of silicon-carbon bonds and is widely used in the synthesis of organosilicon compounds. Tributylsilane, in the presence of a suitable catalyst (often a platinum complex like Karstedt's catalyst), readily undergoes hydrosilylation with alkenes and alkynes.[7][8]
The mechanism of platinum-catalyzed hydrosilylation, commonly referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the silane to the platinum center, followed by coordination of the alkene, insertion of the alkene into the Pt-H or Pt-Si bond, and finally reductive elimination to yield the alkylsilane and regenerate the catalyst.[7][9]
Experimental Protocol: General Procedure for the Hydrosilylation of an Alkene
-
To a solution of the alkene (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, add the hydrosilylation catalyst (e.g., Karstedt's catalyst, 0.1 mol%).
-
Add tributylsilane (1.1 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by GC or NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by distillation or column chromatography to obtain the desired alkylsilane.
Radical Reactions
The Si-H bond in tributylsilane can undergo homolytic cleavage to generate a tributylsilyl radical (Bu₃Si•). This radical can participate in various chain reactions, making tributylsilane a useful alternative to toxic tin hydrides, such as tributyltin hydride, in radical chemistry.[10]
Radical Deoxygenation (Barton-McCombie Reaction): As mentioned earlier, the deoxygenation of alcohols via their xanthate derivatives is a classic example of a radical chain reaction where tributylsilane acts as the hydrogen atom donor to propagate the chain.[5]
Protecting Group Chemistry
Tributylsilyl ethers can be formed from alcohols and tributylsilane under specific conditions, although other silylating agents are more commonly used for this purpose. The resulting silyl ethers can serve as protecting groups for alcohols due to their stability under various reaction conditions and their selective removal.[11][12]
Visualizing Reaction Pathways and Workflows
To further elucidate the utility of tributylsilane in organic synthesis, the following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows.
Caption: General workflow for the reduction of aldehydes and ketones.
Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.
Caption: Radical chain mechanism for Barton-McCombie deoxygenation.
Safety and Handling
Tributylsilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13] It is irritating to the eyes, skin, and respiratory system. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this reagent. For detailed safety information, refer to the Safety Data Sheet (SDS).[13][14]
References
- 1. TRIBUTYLSILANE | 998-41-4 [chemicalbook.com]
- 2. 998-41-4 CAS MSDS (TRIBUTYLSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Tris(trimethylsilyl)silane as a Reagent for the Radical Deoxygenation of Alcohols | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 8. Verification Required - Princeton University Library [oar.princeton.edu]
- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. nbinno.com [nbinno.com]
- 13. lobachemie.com [lobachemie.com]
- 14. airgas.com [airgas.com]
